molecular formula C15H16ClNO B2622020 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol CAS No. 868256-61-5

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol

Cat. No.: B2622020
CAS No.: 868256-61-5
M. Wt: 261.75
InChI Key: CAIFALUYBJQVHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that the compound can form a complex with copper (ii) ions . The copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand . This suggests that the compound may interact with its targets through coordination chemistry.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

It is known that both the schiff base and the complex have different antimicrobial activities . The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .

Preparation Methods

The synthesis of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with 3,4-dimethylaniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical products.

Properties

IUPAC Name

4-chloro-2-[(3,4-dimethylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIFALUYBJQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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